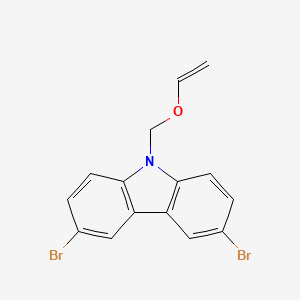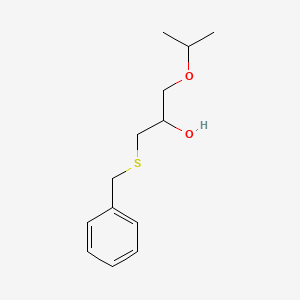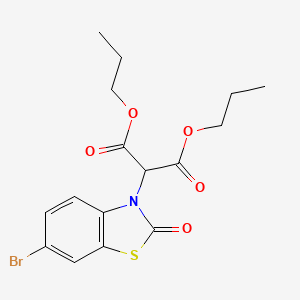
3,6-Dibromo-9-(ethenoxymethyl)carbazole
Descripción general
Descripción
3,6-Dibromo-9-(ethenoxymethyl)carbazole is a derivative of carbazole, a heterocyclic aromatic organic compound Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties
Métodos De Preparación
The synthesis of 3,6-Dibromo-9-(ethenoxymethyl)carbazole typically involves the bromination of carbazole followed by the introduction of the ethenoxymethyl group. One common method includes:
Bromination of Carbazole: Carbazole is dissolved in a suitable solvent like dichloromethane.
Introduction of Ethenoxymethyl Group: The 3,6-dibromocarbazole is then reacted with an ethenoxymethylating agent under appropriate conditions to yield this compound.
Industrial production methods may involve similar steps but are optimized for larger scale synthesis, ensuring higher yields and purity.
Análisis De Reacciones Químicas
3,6-Dibromo-9-(ethenoxymethyl)carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 3 and 6 positions can be substituted with other groups using reagents like organometallic compounds in Suzuki-Miyaura cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and enabling its use in different applications.
Addition Reactions: The ethenoxymethyl group can participate in addition reactions, further modifying the compound’s structure and properties.
Common reagents used in these reactions include palladium catalysts, bases, and various organometallic reagents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,6-Dibromo-9-(ethenoxymethyl)carbazole has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electronic properties.
Pharmaceuticals: Carbazole derivatives, including this compound, are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Materials Science: The compound is used in the synthesis of advanced materials with unique optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 3,6-Dibromo-9-(ethenoxymethyl)carbazole involves its interaction with molecular targets through its bromine atoms and ethenoxymethyl group. These interactions can lead to changes in electronic properties, enabling the compound to participate in various chemical and biological processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
3,6-Dibromo-9-(ethenoxymethyl)carbazole can be compared with other carbazole derivatives such as:
3,6-Dibromo-9-ethylcarbazole: Similar in structure but with an ethyl group instead of an ethenoxymethyl group.
3,6-Dibromo-9H-carbazole: Lacks the ethenoxymethyl group, making it less reactive in certain applications.
The uniqueness of this compound lies in its enhanced reactivity and potential for diverse applications due to the presence of both bromine atoms and the ethenoxymethyl group.
Propiedades
IUPAC Name |
3,6-dibromo-9-(ethenoxymethyl)carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Br2NO/c1-2-19-9-18-14-5-3-10(16)7-12(14)13-8-11(17)4-6-15(13)18/h2-8H,1,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKDPMFGGWGYRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B3845643.png)

![1-[4-[4-[(9-Ethylcarbazol-3-yl)methyl]piperazin-1-yl]phenyl]ethanone](/img/structure/B3845666.png)
![[1-[(3,4-Difluorophenyl)methyl]piperidin-2-yl]methanol](/img/structure/B3845674.png)
![2-[2-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B3845681.png)
![[1-(2-bromobenzyl)-2-piperidinyl]methanol](/img/structure/B3845686.png)

![1-[(4-chlorophenyl)methoxy]-3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropan-2-ol](/img/structure/B3845697.png)

![(4-Nitrophenyl) 4-chloro-3-[(2-methylphenyl)carbamoyl]benzenesulfonate](/img/structure/B3845710.png)

![2-[2-[4-[(5-Nitrofuran-2-yl)methyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B3845719.png)
![2-(1,3-benzoxazol-2-ylthio)-N-[4-(methylthio)phenyl]acetamide](/img/structure/B3845739.png)

